REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C@H:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:5][CH:6]=1.S(Cl)([Cl:14])=O.[CH3:16]O>>[ClH:14].[CH3:16][O:9][C:8](=[O:10])[CH:7]([NH2:11])[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)[C@@H](C(=O)O)N
|
Name
|
|
Quantity
|
42.84 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated
|
Type
|
WASH
|
Details
|
the precipitated solid was washed with diethyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(C(C1=CC=CC=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |